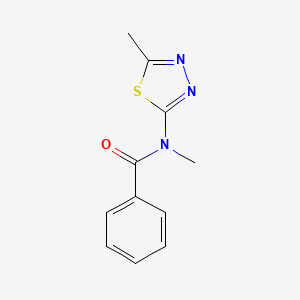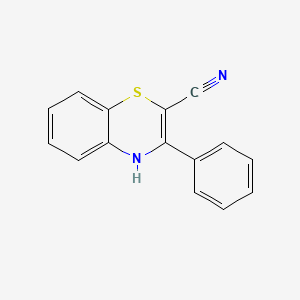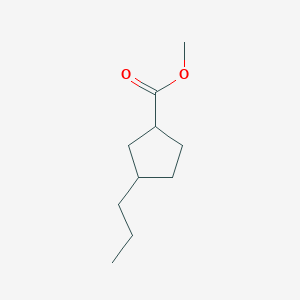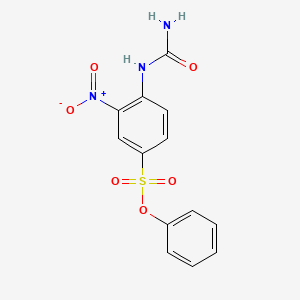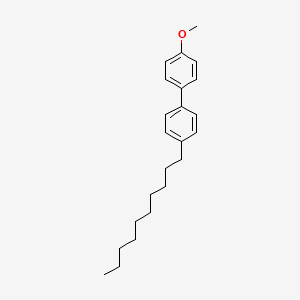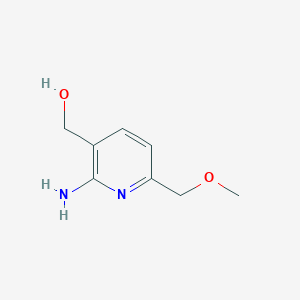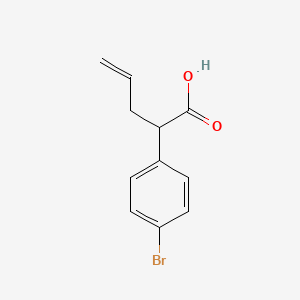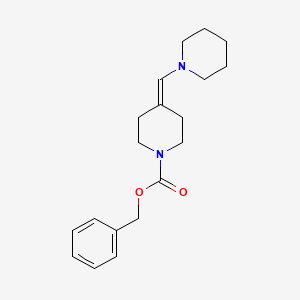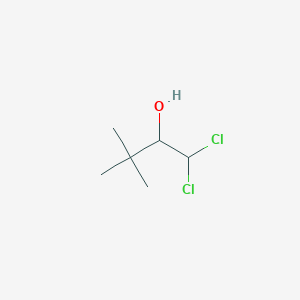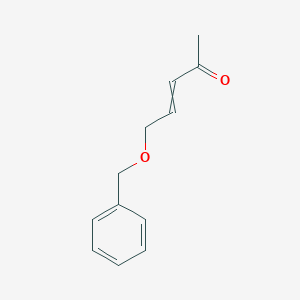
5-benzyloxypent-3-en-2-one
Descripción general
Descripción
5-benzyloxypent-3-en-2-one is an organic compound characterized by a benzyloxy group attached to a pentenone backbone. This compound is of interest due to its unique structure, which combines aromatic and aliphatic elements, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyloxypent-3-en-2-one typically involves the reaction of benzyl alcohol with pent-3-en-2-one under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of the pentenone to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
5-benzyloxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pentenone can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong acids or bases depending on the desired substitution.
Major Products
The major products formed from these reactions include benzyloxy-substituted alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions employed.
Aplicaciones Científicas De Investigación
5-benzyloxypent-3-en-2-one is utilized in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 5-benzyloxypent-3-en-2-one exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved often include oxidation-reduction reactions and nucleophilic substitutions .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Benzyloxy)propan-2-one
- 3-(Benzyloxy)propanal
- 5-(Benzyloxy)pent-2-en-1-ol
Uniqueness
5-benzyloxypent-3-en-2-one is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its combination of an aromatic benzyloxy group with an aliphatic pentenone backbone provides versatility that is not commonly found in similar compounds .
Propiedades
Número CAS |
60656-88-4 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
5-phenylmethoxypent-3-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-11(13)6-5-9-14-10-12-7-3-2-4-8-12/h2-8H,9-10H2,1H3 |
Clave InChI |
CFZZYECNEFOQSS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=CCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
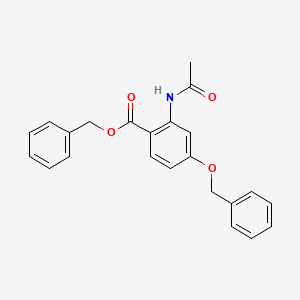
![Benzene, 1-[(methylsulfonyl)methyl]-2-nitro-3-(trifluoromethyl)-](/img/structure/B8562169.png)
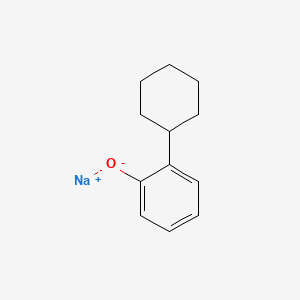
![N-{4-[4-(Pyridin-4-yl)piperazin-1-yl]phenyl}methanesulfonamide](/img/structure/B8562183.png)
